
1,4-Dibromotetrafluorobenzene
Overview
Description
1,4-Dibromotetrafluorobenzene: is an organic compound with the molecular formula C6Br2F4 . It is a derivative of tetrafluorobenzene, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromotetrafluorobenzene can be synthesized through the bromination of tetrafluorobenzene. One common method involves the pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at 400°C . This reaction leads to the substitution of the thiol group with bromine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the bromination of polyfluorobenzenes using bromine in the presence of a catalyst such as aluminum . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The electron-withdrawing fluorine atoms activate the benzene ring for nucleophilic substitution at bromine positions. A notable example involves its reaction with carbazole derivatives:
Reaction with tert-butylcarbazole
-
Conditions :
-
Mechanism :
Fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating bromine displacement by the deprotonated carbazole nucleophile.
Substrate | Nucleophile | Conditions | Yield |
---|---|---|---|
This compound | tert-butylcarbazole | NaH/DMF, 140°C | 95% |
Halogen Exchange Reactions
Bromine substituents can be replaced by other halogens or functional groups under specific conditions:
Hypothetical Cyanide Substitution
-
Conditions :
CuCN in DMF at 150°C (analogous to Rosenmund-von Braun reaction). -
Product :
1,4-Dicyanotetrafluorobenzene.
Stability and Side Reactions
-
Thermal Stability :
Decomposes above 78°C, requiring controlled heating during reactions . -
Side Products :
Competing defluorination is rare due to strong C–F bonds, but prolonged heating may lead to ring degradation.
This compound’s reactivity is defined by its electron-deficient aromatic core and halogen substituents, making it a versatile intermediate in materials science and pharmaceuticals. Further experimental validation of theoretical reactions is recommended to expand its synthetic utility .
Scientific Research Applications
1,4-Dibromotetrafluorobenzene is a halogenated aromatic compound with significant applications in various scientific fields, particularly in materials science, organic synthesis, and supramolecular chemistry. This article explores its applications, supported by case studies and data tables that highlight its versatility.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 307.87 g/mol. Its structure consists of a benzene ring with four fluorine atoms and two bromine atoms positioned at the para positions. This configuration imparts unique chemical properties that are leveraged in various applications.
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic compounds. Its bromine atoms can undergo substitution reactions, making it useful for creating more complex molecules. For instance, reactions with potassium hydrosulfide have been studied, leading to the substitution of bromine atoms by hydrogen .
Supramolecular Chemistry
The compound is notable for its role in supramolecular chemistry, particularly through halogen bonding interactions. It has been utilized to form co-crystals with various Lewis bases and anions, facilitating the construction of intricate supramolecular architectures . The ability to engage in halogen bonding allows for diverse applications in material science.
Case Study: Co-Crystallization
In one study, this compound was co-crystallized with aminopyridines to form distinct co-crystals that exhibited strong halogen-bonding interactions. This research illustrates how the compound can be employed to create new materials with tailored properties .
Material Science
Due to its unique electronic properties conferred by the presence of fluorine and bromine atoms, this compound is explored in the development of advanced materials. Its stability makes it suitable for applications in electronics and photonics .
Pharmaceutical Applications
The compound's halogenated structure is advantageous in drug design and development. Its derivatives can exhibit enhanced biological activity due to improved lipophilicity and metabolic stability compared to non-halogenated counterparts .
Reactivity Studies
Research has demonstrated that this compound reacts under specific conditions to yield various products through halogen exchange and nucleophilic substitution reactions .
Table 2: Summary of Reaction Conditions and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
Reaction with KSH | DMF solvent | 42% |
Halogen exchange with amines | Varies | High yield |
Mechanism of Action
The mechanism of action of 1,4-dibromotetrafluorobenzene involves its ability to form halogen bonds with other molecules. This interaction can lead to the formation of stable cocrystals with enhanced luminescent properties . The molecular targets and pathways involved in these interactions are primarily related to the halogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
- 1,3-Dibromotetrafluorobenzene
- 1,2-Dibromotetrafluorobenzene
- 1,4-Diiodotetrafluorobenzene
Comparison: 1,4-Dibromotetrafluorobenzene is unique due to its specific substitution pattern, which allows it to form stable cocrystals with distinct luminescent properties. Compared to its isomers, such as 1,3-dibromotetrafluorobenzene and 1,2-dibromotetrafluorobenzene, it exhibits different reactivity and bonding characteristics .
Biological Activity
1,4-Dibromotetrafluorobenzene (DBTFB) is an aromatic compound with the molecular formula CBrF, known for its unique structural features and potential biological activities. This article will explore the biological activity of DBTFB, including its interactions at the molecular level, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features two bromine atoms and four fluorine atoms attached to a benzene ring. The presence of halogen atoms significantly influences its chemical behavior, including reactivity and biological interactions.
Key Properties
- Molecular Weight: 307.87 g/mol
- Boiling Point: Not available
- Log P (octanol-water partition coefficient): Ranges from 2.2 to 5.46, indicating low to moderate lipophilicity .
Synthesis of this compound
DBTFB can be synthesized through various methods, including:
- Pyrolysis of 4-bromotetrafluorobenzenethiol with bromine at elevated temperatures (around 400°C), yielding a high percentage of the desired compound .
- Reactions with sodium phenoxide derivatives , which can lead to competing hydrodebromination and nucleophilic aromatic substitution processes .
Interaction with Biological Systems
This compound exhibits several biological activities that are primarily linked to its electron-withdrawing properties due to the halogen substituents. These activities include:
- Electron Transfer Reactions: DBTFB has been studied for its role in electron donor-acceptor interactions. It participates in ultrafast photoinduced electron-transfer reactions, which are crucial in various biochemical processes .
- Halogen Bonding: The compound can form halogen bonds with nitrogen-containing compounds (e.g., dipyridyl derivatives), influencing molecular recognition and self-assembly processes in supramolecular chemistry .
Toxicity and Environmental Impact
Research indicates that halogenated compounds like DBTFB may pose environmental risks due to their persistence and potential bioaccumulation. Toxicity studies are essential for understanding the impact of DBTFB on aquatic organisms and microbial communities.
Case Studies
- Reactivity Studies:
- Supramolecular Chemistry:
- Environmental Microbiology:
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-dibromotetrafluorobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, starting from fluorinated benzene derivatives, bromination can be achieved using bromine sources (e.g., Br₂) under controlled temperatures (115–165°C) to optimize yield . Reaction optimization involves adjusting temperature, solvent polarity, and stoichiometry. Copper dust has been shown to reverse product ratios in some cases, suggesting catalytic effects .
Q. How can this compound be purified, and what analytical techniques validate its purity?
- Methodological Answer : Purification often employs vapor-phase chromatography (v.p.c.) to separate isomers or byproducts . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 237 nm is recommended for purity validation . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation.
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a halogen bond donor in cocrystal engineering and as a precursor for fluorescent materials. For example, it reacts with acridine or phenazine to form cocrystals for luminescent studies . It is also used in synthesizing narrowband orange-red OLED emitters via cyano-functionalization strategies .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its toxicity (H300/H301 hazard codes). Avoid heat sources (P210) and ensure storage in inert, dry conditions . Emergency protocols require immediate decontamination and medical consultation (P101/P102) .
Q. How does the substituent pattern influence the reactivity of this compound?
- Methodological Answer : The para-bromo and tetrafluoro substitution enhances electrophilicity, favoring SNAr reactions. Steric hindrance from fluorine atoms slows nucleophilic attack at meta positions, directing reactivity to bromine sites .
Advanced Research Questions
Q. Why do certain nucleophilic substitution reactions with this compound fail, and how can these challenges be addressed?
- Methodological Answer : Failed reactions (e.g., with silver isocyanate or potassium bromide) may arise from poor leaving-group ability of bromine or solvent incompatibility . Alternative strategies include using polar aprotic solvents (e.g., DMF) or activating agents like copper(I) iodide. Mechanistic studies via density functional theory (DFT) can predict viable pathways .
Q. How does ⁷⁹/⁸¹Br nuclear quadrupole resonance (NQR) spectroscopy elucidate halogen bonding in cocrystals?
- Methodological Answer : NQR measures quadrupolar coupling constants (CQ) and asymmetry parameters (η), which correlate with halogen bond geometries. For this compound cocrystals, CQ values decrease as the X···N halogen bond length shortens, providing insights into bond strength . Nutation NQR enhances sensitivity for weak interactions .
Q. What role does this compound play in designing tunable luminescent materials?
- Methodological Answer : As a co-former, it forms cocrystals with π-conjugated molecules (e.g., bpcb) to modulate emission wavelengths. Fluorine substitution reduces intermolecular π-π stacking, enhancing fluorescence quantum yields. Structural analysis via powder XRD and ¹³C CPMAS SSNMR confirms phase purity .
Q. How do temperature and catalyst presence affect reaction outcomes in halogenation pathways?
- Methodological Answer : At 115°C, reactions with CF₂ClCFClI yield 13% product, rising to 18% at 165°C . Copper dust inverts product ratios (e.g., 6:4 to 4:6 in BrC₆H₄CF₂ClCF₂Cl synthesis) by altering radical pathways. Kinetic studies using differential scanning calorimetry (DSC) can map activation energies .
Q. What advanced characterization techniques resolve structural ambiguities in this compound derivatives?
Properties
IUPAC Name |
1,4-dibromo-2,3,5,6-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTZULJNRAHOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187968 | |
Record name | 1,4-Dibromotetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-03-6 | |
Record name | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Dibromotetrafluorobenzene | |
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Record name | 1,4-Dibromotetrafluorobenzene | |
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Record name | 1,4-Dibromotetrafluorobenzene | |
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Record name | 1,4-dibromotetrafluorobenzene | |
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Record name | 1,4-Dibromotetrafluorobenzene | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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